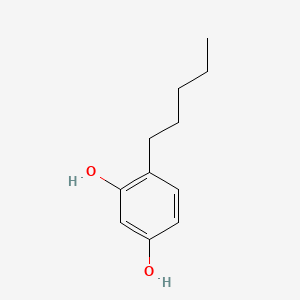
4-Pentilresorcinol
Descripción general
Descripción
4-Pentylresorcinol, also known as Resorcinol, 4-pentyl-, is an organic compound with the formula C11H16O2 . It is also known by other names such as 4-Amylresorcinol, 1,3-Benzenediol, 4-pentyl-, Normalamylresorcinol, and 1,3-Dihydroxy-4-pentylbenzene .
Synthesis Analysis
The synthesis of dialkylresorcinols, which includes 4-Pentylresorcinol, can be formed by the head-to-tail condensation of two fatty acids to form substituted cyclohexane-diones, followed by oxidation to yield the dialkylresorcinol product .Molecular Structure Analysis
The molecular structure of 4-Pentylresorcinol contains a total of 29 bonds; 13 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 2 aromatic hydroxyls .Chemical Reactions Analysis
The chemical activities of 5-pentylresorcinol against urease and tyrosinase were evaluated using the molecular modeling study . The anti-cancer activity of 5-pentylresorcinol was also investigated by treating the compound on the BRCT repeat region from the breast cancer-associated protein (BRCA1), and their interactions were assessed .Physical And Chemical Properties Analysis
4-Pentylresorcinol has a molecular weight of 180.2435 and a density of 1.068g/cm3 . Its boiling point is 315ºC at 760mmHg .Aplicaciones Científicas De Investigación
Investigación Química
4-Pentilresorcinol es un compuesto químico con la fórmula C11H16O2 . Es un derivado del resorcinol, con un grupo pentil unido a la posición 4 del anillo de benceno . Este compuesto podría utilizarse en diversos procesos de investigación y síntesis química debido a su estructura única.
Farmacéuticos
Los derivados del resorcinol, incluido el this compound, han sido objeto de importantes esfuerzos de investigación y desarrollo en la industria farmacéutica . Si bien no se mencionan aplicaciones específicas para el this compound, es plausible que pueda utilizarse en la síntesis de fármacos o como precursor de compuestos farmacéuticos.
Compuestos de caucho
El resorcinol y sus derivados se han utilizado en la producción de compuestos de caucho . El this compound, con su estructura única, podría utilizarse potencialmente en la síntesis de nuevos compuestos de caucho o en la mejora de los existentes.
Polímeros
El campo de la química de polímeros también podría beneficiarse del uso del this compound . Su estructura única podría utilizarse en la síntesis de nuevos polímeros o en la modificación de los existentes.
Cromatografía de gases
El this compound podría utilizarse potencialmente en cromatografía de gases, una técnica común en química analítica . Su estructura y propiedades únicas podrían convertirlo en un compuesto útil en este campo.
Investigación de datos de cambio de fase
Los datos de cambio de fase del this compound se han documentado , lo que sugiere su posible uso en la investigación relacionada con las transiciones de fase y la termodinámica.
Mecanismo De Acción
Target of Action
4-Pentylresorcinol, also known as Pentylresorcinol, is an organic compound with a molecular weight of 180.2435 It’s structurally similar compound, 4-hexylresorcinol, has been reported to target the outer membrane of gram-negative bacteria . It also induces stress on the endoplasmic reticulum, leading to changes in protein folding .
Mode of Action
4-hexylresorcinol, a similar compound, has been shown to inhibit the nf-κb signal pathway and tnf-α production . It’s also suggested that it may block voltage-gated neuronal sodium channels, inhibiting the initiation and conduction of nerve impulses for feeling or transmitting pain signals in the local area .
Biochemical Pathways
4-hexylresorcinol has been shown to increase the expression of vegf, tgf-β1, and calcification-associated proteins . This leads to increased angiogenesis and bone formation in the wounded area . It also has antioxidant properties, reducing oxidative stress and facilitating tissue healing .
Pharmacokinetics
The structure of the compound suggests that it may have important roles in drug metabolism .
Result of Action
4-hexylresorcinol has been shown to have strong anti-inflammatory reactions and capillary regeneration in a diabetic model . This suggests that 4-Pentylresorcinol may have similar effects.
Action Environment
4-hexylresorcinol has been shown to be effective in many types of surgical wounds , suggesting that 4-Pentylresorcinol may also be effective in various environments.
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
4-Pentylresorcinol has been found to interact with various enzymes and proteins. For instance, it has been suggested that the pentylresorcinol structure in certain compounds may play structurally important roles in direct CYP1A1 inhibition . This interaction with the CYP1A1 enzyme could potentially influence various biochemical reactions within the body .
Cellular Effects
Alkylresorcinols, the class of compounds to which 4-Pentylresorcinol belongs, have been proposed as regulatory mediators in the axis of “microbiota–adipose tissue” based on correlations with the level of tryptophan metabolites in feces, indicators of the diversity of intestinal microbiota, and clinical and laboratory data .
Molecular Mechanism
It has been suggested that the pentylresorcinol structure in certain compounds may have structurally important roles in direct CYP1A1 inhibition . This suggests that 4-Pentylresorcinol may exert its effects at the molecular level through interactions with biomolecules and potential changes in gene expression .
Metabolic Pathways
Alkylresorcinols, the class of compounds to which 4-Pentylresorcinol belongs, have been associated with changes in the content of alkylresorcinols in obesity, which probably reflects the relationship between the state of the microbiota and the metabolic characteristics of the macroorganism .
Propiedades
IUPAC Name |
4-pentylbenzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-2-3-4-5-9-6-7-10(12)8-11(9)13/h6-8,12-13H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHYOCWMKYASAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=C(C=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30201442 | |
| Record name | 1,3-Benzenediol, 4-pentyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30201442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
533-24-4 | |
| Record name | Pentylresorcinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=533-24-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentylresorcinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533244 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Benzenediol, 4-pentyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30201442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PENTYLRESORCINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L7F5EZ375 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 5-Pentylresorcinol has demonstrated inhibitory activity against several enzymes, including urease, tyrosinase, and cytochrome P450 1A1 (CYP1A1). [, , ]
- Urease: While the precise mechanism of inhibition remains unclear, molecular docking studies suggest that 5-Pentylresorcinol interacts with the enzyme's active site. [] Urease inhibition is relevant for addressing conditions associated with elevated urease activity.
- Tyrosinase: 5-Pentylresorcinol exhibits inhibitory activity against tyrosinase, an enzyme crucial for melanin production. This inhibition suggests potential applications in dermatology, particularly in addressing hyperpigmentation disorders. []
- CYP1A1: Research indicates that the pentylresorcinol moiety in 5-Pentylresorcinol plays a significant role in its direct inhibition of CYP1A1. This enzyme is involved in the metabolism of various compounds, including drugs and xenobiotics. [] The inhibition of CYP1A1 by 5-Pentylresorcinol could have implications for drug interactions.
- BRCA1: Molecular docking studies also point towards potential interactions between 5-Pentylresorcinol and the BRCT repeat region of the breast cancer-associated protein (BRCA1). [] This interaction highlights the compound's potential anti-cancer properties, specifically in breast cancer.
A:
A: The pentylresorcinol moiety, particularly the free phenolic hydroxyl groups, plays a crucial role in the biological activity of 5-Pentylresorcinol. [] Studies using structurally related compounds demonstrate that:
- Olivetol, representing the pentylresorcinol moiety, inhibits CYP1A1, albeit less potently than 5-Pentylresorcinol. []
- Methylation of the free phenolic hydroxyl groups in the pentylresorcinol moiety weakens the inhibitory effect on CYP1A1. []
- The entire structure of 5-Pentylresorcinol is essential for its full inhibitory potential. []
ANone: Yes, 5-Pentylresorcinol is found as a natural compound in various sources:
- Lichens: It is present in significant quantities in Cladonia stellaris, also known as Northern reindeer lichen. []
- Plants: It has been identified in Eugenia catharinae alongside other alkylresorcinol glycosides. []
- Bacteria: Certain Pseudomonas species, like Pseudomonas sp. Ki19, produce 5-Pentylresorcinol (resorstatin) and other dialkylresorcinols with antimicrobial properties. []
A: Research suggests that the human gut microbiota might contribute to the production of 5-Pentylresorcinol. Fecal microbiota transplantation (FMT) from human donors to germ-free mice resulted in a significant increase in various alkylresorcinol homologues in mouse stool samples. [] This finding implies that the human gut microbiota harbors the capacity to synthesize 5-Pentylresorcinol and other alkylresorcinols.
A: Dietary supplementation with 5-Pentylresorcinol (olivetol) has been shown to influence the gut microbiota composition and its predicted metabolic activity in C57BL/6 and LDLR (−/−) mice. [] Interestingly, these effects were not observed in db/db mice, suggesting a potential interplay between 5-Pentylresorcinol, gut microbiota, and host metabolic status. []
ANone: Given its diverse biological activities, 5-Pentylresorcinol holds promise as a scaffold for developing novel therapeutics:
- Antimicrobial drugs: Its potent antimicrobial activity against various bacteria and fungi makes it a promising candidate for developing new antimicrobial agents. []
- Metabolic disorders: Its ability to modulate the gut microbiota and influence host metabolism warrants further investigation for its potential in addressing metabolic disorders. []
- Dermatological applications: Its tyrosinase inhibitory activity suggests potential for treating hyperpigmentation disorders. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




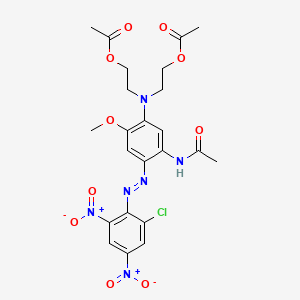
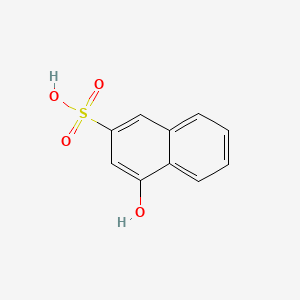
![Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]-](/img/structure/B1596439.png)
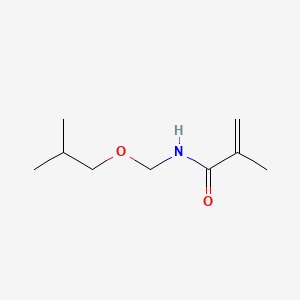
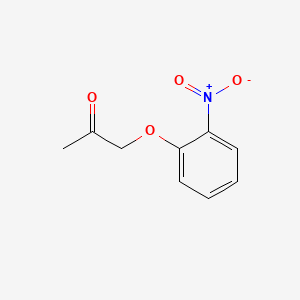
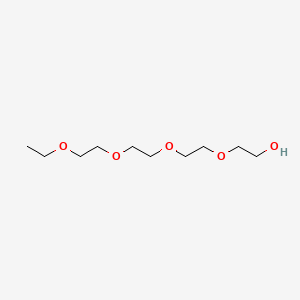
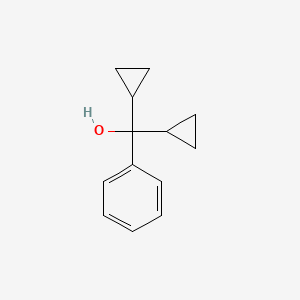
![[Benzyl(phosphonomethyl)amino]methylphosphonic acid](/img/structure/B1596447.png)


![2,2'-[Cyclohexylidenebis[(2-methyl-4,1-phenylene)azo]]bis[4-cyclohexylphenol]](/img/structure/B1596453.png)

